molecular formula C17H34N8O4 B3201721 1,4,7,10-Tetrakis(aminocarbonylmethyl)-1,4,7,10-tetraazacyclotridecane CAS No. 1020253-67-1

1,4,7,10-Tetrakis(aminocarbonylmethyl)-1,4,7,10-tetraazacyclotridecane

Cat. No. B3201721
CAS RN: 1020253-67-1
M. Wt: 414.5 g/mol
InChI Key: MLMFTXKJFAATEO-UHFFFAOYSA-N
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Description

“1,4,7,10-Tetrakis(aminocarbonylmethyl)-1,4,7,10-tetraazacyclotridecane” is an organic compound . It is a white powder and its molecular formula is C16H32N8O4 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C16H32N8O4 . The InChI Key is FQIHLPGWBOBPSG-UHFFFAOYSA-N . The SMILES representation is NC(=O)CN1CCN(CC(N)=O)CCN(CC(N)=O)CCN(CC(N)=O)CC1 .


Physical And Chemical Properties Analysis

This compound is a white powder . It conforms to its structure as per Proton NMR .

Scientific Research Applications

Radiopharmaceutical Applications

One primary area of application for derivatives of this compound is in radiopharmaceuticals. The coordination properties of complexes involving similar macrocyclic ligands have been investigated for their potential in medical imaging and therapy, particularly using copper radioisotopes. These ligands offer promising chelation properties for medically relevant isotopes, suggesting their use in developing new diagnostic and therapeutic agents (Tosato et al., 2022).

Nuclear Medicine

In nuclear medicine, constrained polyazamacrocycles, related to the compound , are highlighted as valuable precursors for bifunctional chelating agents. These agents are crucial for creating complexes used in diagnostic and therapeutic applications, indicating the compound's relevance in developing multifunctional chelating agents for nuclear medicine applications (Désogère et al., 2013).

Magnetic Resonance Imaging (MRI) Contrast Agents

The compound and its derivatives are explored for their potential as paraCEST (paramagnetic Chemical Exchange Saturation Transfer) MRI contrast agents. Iron(II) complexes containing octadentate tetraazamacrocycles, including those related to the compound , show promise due to their stable and distinct CEST peak, which could enhance MRI imaging capabilities (Dorazio & Morrow, 2012).

Synthesis of Functionalized Cyclens

The synthesis of cyclen derivatives, including those with functionalities akin to the compound under discussion, is essential for creating a variety of chelating agents. These agents find applications in synthesizing carboxymethyl- and hydroxyethyl-functionalized cyclens, further highlighting the compound's utility in preparing materials with biomedical applications (Jebasingh & Alexander, 2004).

Coordination Chemistry with Lanthanides

Research into the coordination chemistry of nitrogen-rich macrocyclic ligands, similar to the compound , with lanthanum(III) illuminates the compound's potential in creating complexes with unique structural and dynamic properties. These studies are pivotal for the development of novel materials with applications ranging from catalysis to materials science (Wilson et al., 2015).

properties

IUPAC Name

2-[4,7,10-tris(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclotridec-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34N8O4/c18-14(26)10-22-2-1-3-23(11-15(19)27)5-7-25(13-17(21)29)9-8-24(6-4-22)12-16(20)28/h1-13H2,(H2,18,26)(H2,19,27)(H2,20,28)(H2,21,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMFTXKJFAATEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN(C1)CC(=O)N)CC(=O)N)CC(=O)N)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34N8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,7,10-Tetrakis(aminocarbonylmethyl)-1,4,7,10-tetraazacyclotridecane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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